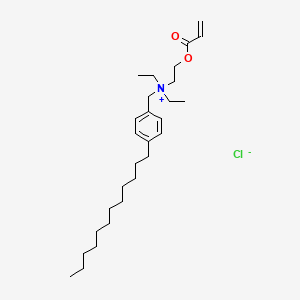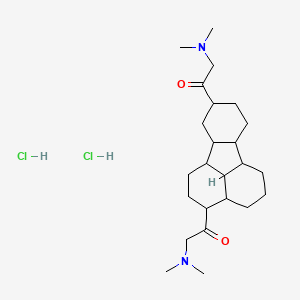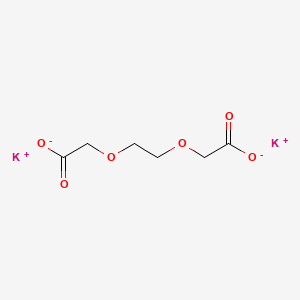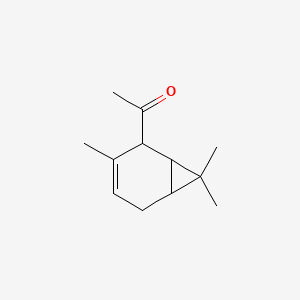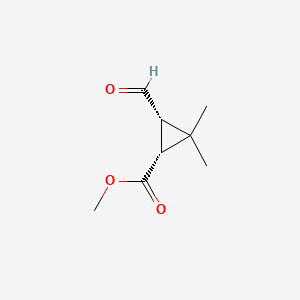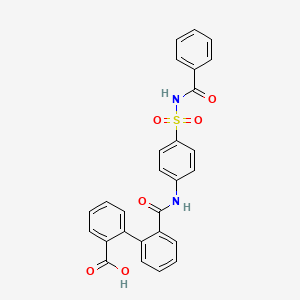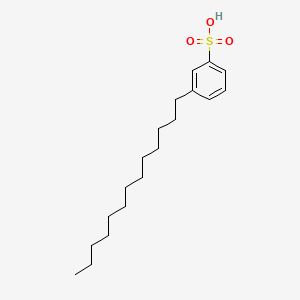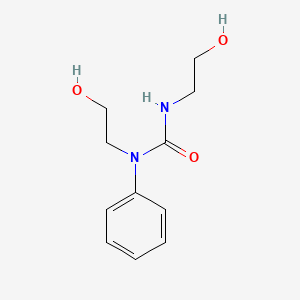
Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- typically involves the reaction of phenyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenyl isocyanate} + \text{Diethanolamine} \rightarrow \text{Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl-} ]
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is scaled up using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the phenyl group.
N,N’-Bis(2-hydroxyethyl)urea: Another derivative of urea with two hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is unique due to the presence of both hydroxyethyl and phenyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
特性
CAS番号 |
20074-78-6 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
1,3-bis(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C11H16N2O3/c14-8-6-12-11(16)13(7-9-15)10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16) |
InChIキー |
SWXNDPQYFHRZPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



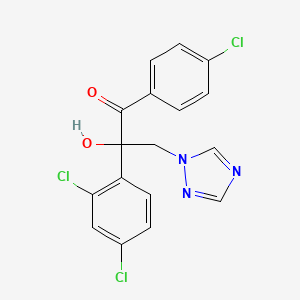
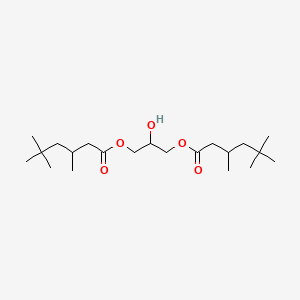
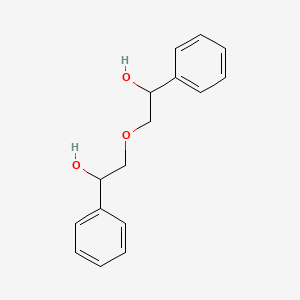
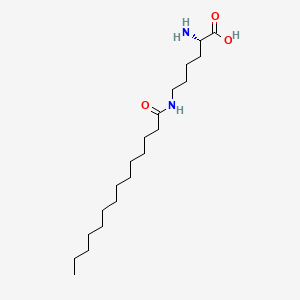
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
